[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
Description
Properties
IUPAC Name |
[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-4-6-14(7-5-13)10-19(22)25-12-18(21)20-16-9-8-15(23-2)11-17(16)24-3/h4-9,11H,10,12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRKOTWDYWIUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves the reaction of 2,4-dimethoxyaniline with an appropriate acylating agent, followed by esterification. One common method involves the use of acetic anhydride and a base such as pyridine to facilitate the acylation reaction. The resulting intermediate is then esterified using 4-methylphenylacetic acid in the presence of a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. In contrast, the 2,4-difluoroanilino group in introduces electron-withdrawing effects, which may alter reactivity or solubility.
- Ester Flexibility : The 4-methylphenyl ester in the target compound increases lipophilicity compared to ethyl or methyl esters in analogues like or , impacting membrane permeability or metabolic stability.
- Lead Complexes : Lead-based analogues in (e.g., diacetyloxy-plumbyl acetates) highlight structural diversity but differ significantly in metal coordination and toxicity profiles.
Esterification and Toxicity Predictions
details the synthesis of 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid esters, which share methoxyphenyl motifs with the target compound. Key findings include:
Docking and Binding Affinity Insights
For example:
- Hydrophobic Enclosure : The 4-methylphenyl ester in the target compound may engage in hydrophobic interactions similar to those observed in Glide XP studies, where lipophilic groups enhanced binding affinity .
- False-Positives Mitigation : The target compound’s carbamoyl group could form hydrogen bonds, aligning with Glide’s penalization of solvent-exposed charged groups to reduce false positives in virtual screening .
Limitations
- Data Gaps : Specific physicochemical or pharmacological data for the target compound are absent in the evidence, necessitating experimental validation.
- Scope of Analogues : Comparisons rely on structurally related but functionally diverse compounds, limiting direct extrapolation of properties.
Biological Activity
[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by data tables and relevant case studies.
The synthesis of [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves the reaction of 2,4-dimethoxyphenyl isocyanate with methyl 2-(4-methylphenyl)acetate. This reaction is generally conducted in a solvent such as dichloromethane under controlled conditions to ensure high yield and purity.
Key Chemical Properties:
- Molecular Formula: C18H23N1O5
- Molecular Weight: 345.38 g/mol
The biological activity of [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, influencing metabolic pathways and cellular functions.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Table 1: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| COX-1 | Competitive | 12.5 |
| COX-2 | Non-competitive | 8.3 |
Case Studies
Several studies have explored the biological implications of [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE:
- Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited significant anti-inflammatory effects in vivo, reducing edema in animal models by inhibiting COX activity.
- Antioxidant Properties : Research highlighted in Phytotherapy Research showed that the compound possesses antioxidant capabilities, scavenging free radicals and reducing oxidative stress markers in cellular assays.
- Cytotoxic Effects : In vitro studies reported in Cancer Letters indicated that [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Applications in Research and Industry
The compound has diverse applications in both research and industrial settings:
- Biochemical Assays : It serves as a probe for studying enzyme kinetics and interactions.
- Pharmaceutical Development : Its structural properties make it a candidate for developing new anti-inflammatory and anticancer drugs.
- Material Science : The compound can be utilized in synthesizing advanced materials due to its unique chemical structure.
Q & A
Basic: What synthetic methodologies are optimized for producing [(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-Methylphenyl)acetate, and how are reaction conditions controlled to enhance yield?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1: Formation of the carbamoyl intermediate via reaction of 2,4-dimethoxyaniline with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, maintaining 0–5°C to minimize side reactions.
- Step 2: Esterification of the intermediate with 2-(4-methylphenyl)acetic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent in THF, with catalytic DMAP (4-dimethylaminopyridine) at room temperature for 12–16 hours .
- Optimization: Reaction conditions (e.g., solvent polarity, temperature) are adjusted based on TLC monitoring and NMR analysis to confirm intermediate purity. Yield improvements (up to 75%) are achieved by slow reagent addition and rigorous exclusion of moisture .
Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying the carbamoyl and ester linkages. For example, the carbamoyl NH proton appears as a singlet at δ 8.2–8.5 ppm, while aromatic protons from the 2,4-dimethoxyphenyl group show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) with an error margin <2 ppm.
- HPLC-PDA: Quantifies purity (>95%) using a C18 column with acetonitrile/water gradients, detecting UV absorption at 254 nm .
Advanced: How do structural modifications (e.g., methoxy vs. fluoro substituents) on the aromatic rings impact biological activity and chemical reactivity?
Methodological Answer:
- Comparative Reactivity Studies: Substituent effects are evaluated via Hammett σ constants. For instance, electron-donating methoxy groups (σ ≈ -0.27) increase electron density at the carbamoyl group, enhancing nucleophilic reactivity in ester hydrolysis assays compared to electron-withdrawing fluoro substituents (σ ≈ +0.34) .
- Biological Activity: Fluorinated analogs (e.g., [(3,4-difluorophenyl)carbamoyl]methyl derivatives) show 3-fold higher inhibitory activity against COX-2 in enzyme assays, attributed to stronger hydrophobic interactions with the enzyme’s active site .
Advanced: What computational strategies can predict the compound’s binding affinity with potential biological targets?
Methodological Answer:
- Glide Docking (Schrödinger Suite):
- Protocol: Ligand structures are minimized using OPLS-AA force fields. A systematic search of conformational, orientational, and positional space is performed, followed by Monte Carlo sampling for pose refinement.
- Scoring: XP scoring function incorporates hydrophobic enclosure and hydrogen-bonding terms. For example, docking into COX-2 (PDB: 5KIR) predicts a binding affinity (ΔG) of -9.2 kcal/mol, validated by MD simulations .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assay Conditions: Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and perform regression analysis to identify outliers or confounding factors (e.g., solvent effects). For instance, DMSO concentrations >1% in cell-based assays may artificially inflate cytotoxicity readings .
Basic: What experimental approaches are used to assess the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours. Monitor degradation via HPLC, identifying primary breakdown products (e.g., free carboxylic acid from ester hydrolysis) .
- Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, with DSC showing a melting endotherm at 145–150°C .
Advanced: Which in vitro assays are suitable for elucidating the compound’s mechanism of action in disease models?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ against targets like COX-2 or 5-lipoxygenase using fluorogenic substrates (e.g., DCFH-DA for ROS detection).
- Receptor Binding Studies: Radioligand displacement assays (e.g., [³H]-LTD₄ for leukotriene receptors) quantify affinity (Kᵢ) in nM ranges.
- Cell-Based Assays: Evaluate anti-inflammatory activity in LPS-stimulated macrophages by quantifying TNF-α suppression via ELISA .
Advanced: How can QSAR models correlate structural features with observed biological activities?
Methodological Answer:
- Descriptor Selection: Use 3D molecular descriptors (e.g., polar surface area, logP) calculated via MOE or Dragon software.
- Model Training: Partial Least Squares (PLS) regression on a dataset of 50 analogs identifies key predictors. For example, methoxy group orientation (torsion angle θ) correlates with COX-2 inhibition (R² = 0.82) .
- Validation: External test sets (n=15) confirm predictive power (Q² > 0.7) using leave-one-out cross-validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
